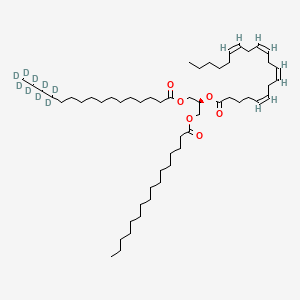
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is a deuterium-labeled version of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol. This compound is a triacylglycerol, which means it contains three fatty acid chains esterified to a glycerol backbone. The deuterium labeling is used to trace and quantify the compound in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves the esterification of glycerol with palmitic acid and arachidonic acid. The deuterium labeling is introduced by using deuterated palmitic acid. The reaction typically occurs under anhydrous conditions with a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The deuterium-labeled compound is often produced in specialized facilities equipped to handle isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is used in various scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and dynamics.
Biology: Used to investigate the role of triacylglycerols in cellular processes and signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of lipid-based drugs.
Industry: Used in the development of isotopically labeled standards for quality control and analytical testing.
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 involves its incorporation into cellular membranes and lipid droplets. The deuterium labeling allows for precise tracking of the compound within biological systems. The compound interacts with various enzymes and receptors involved in lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains oleic acid instead of palmitic acid at the sn-2 position.
1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: A phospholipid with a similar fatty acid composition but different functional groups.
Uniqueness: 1-Palmitoyl-2-arachidonoyl-3-palmitoyl-sn-glycerol-d9 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This labeling provides valuable insights into lipid metabolism and dynamics that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C55H98O6 |
|---|---|
Poids moléculaire |
864.4 g/mol |
Nom IUPAC |
[(2S)-1-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-24-21-18-15-12-9-6-3/h16,19,25-26,28,31,37,40,52H,4-15,17-18,20-24,27,29-30,32-36,38-39,41-51H2,1-3H3/b19-16-,26-25-,31-28-,40-37-/i2D3,5D2,8D2,11D2/t52-/m1/s1 |
Clé InChI |
HZRYQDLJXVKCCU-DIZBVRQHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



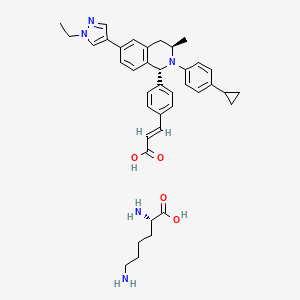
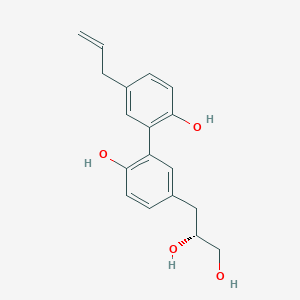
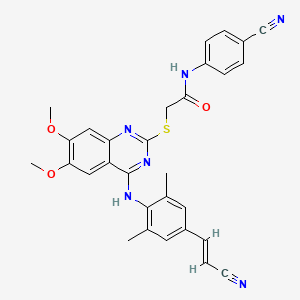
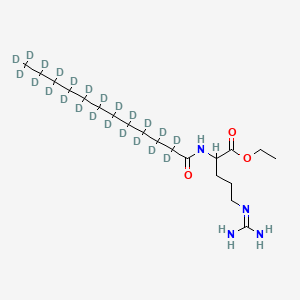

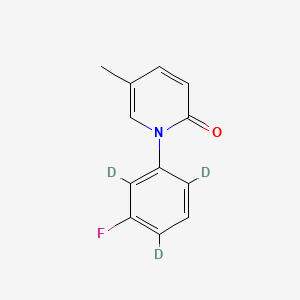

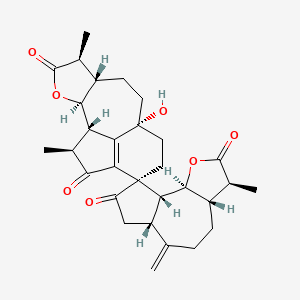

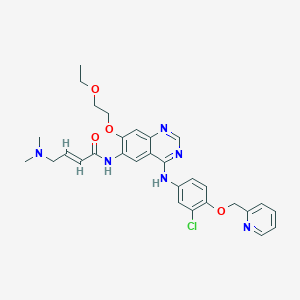

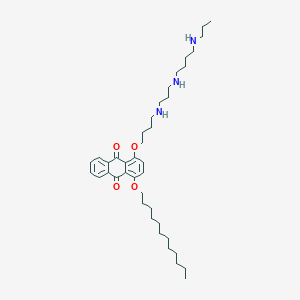
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
